REACTION_CXSMILES
|
[C:1]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])(=[O:4])[NH:2][NH2:3].CO[CH:12]1[CH2:16][CH2:15][CH:14](OC)O1.C(O)(=O)C>O1CCOCC1>[C:6]([O:5][C:1](=[O:4])[NH:2][N:3]1[CH:12]=[CH:16][CH:15]=[CH:14]1)([CH3:9])([CH3:8])[CH3:7]
|
Name
|
|
Quantity
|
5.51 g
|
Type
|
reactant
|
Smiles
|
C(NN)(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
6.5 mL
|
Type
|
reactant
|
Smiles
|
COC1OC(CC1)OC
|
Name
|
|
Quantity
|
33.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
then cooled
|
Type
|
CONCENTRATION
|
Details
|
the dark brown reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
purified (eluents: 10% EtOAc in hexanes to 50% EtOAc in hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NN1C=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 951 mg | |
YIELD: CALCULATEDPERCENTYIELD | 12.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |